molecular formula C16H16O2 B8736984 1-Propanone, 2-methoxy-1,2-diphenyl- CAS No. 26592-16-5

1-Propanone, 2-methoxy-1,2-diphenyl-

Cat. No.: B8736984
CAS No.: 26592-16-5
M. Wt: 240.30 g/mol
InChI Key: IMAHLMWOKFATMM-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 2-methoxy-1,2-diphenyl- (CAS: 3524-62-7), also known as Ethanone, 2-methoxy-1,2-diphenyl-, is a substituted propanone derivative featuring a methoxy group (-OCH₃) and two phenyl rings attached to the ketone backbone . Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.29 g/mol. This structure positions the methoxy group at the 2-position of the propanone chain, flanked by two aromatic rings.

Properties

CAS No.

26592-16-5

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-methoxy-1,2-diphenylpropan-1-one

InChI

InChI=1S/C16H16O2/c1-16(18-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

IMAHLMWOKFATMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

1-Propanone, 1,2-Diphenyl- (CAS: 2042-85-5)

  • Structure: Lacks the methoxy group at the 2-position, instead having only two phenyl groups attached to the propanone backbone .
  • Molecular Formula : C₁₅H₁₄O.
  • Likely exhibits lower solubility in polar solvents compared to the methoxy analog. Steric hindrance is minimized, which may influence reactivity in substitution or addition reactions.

1-Propanone, 3-(1-Cyclohexen-1-yl)-2-Hydroxy-1,2-Diphenyl- (CAS: 863257-16-3)

  • Structure : Features a hydroxyl (-OH) group at the 2-position and a cyclohexenyl substituent at the 3-position, alongside two phenyl groups .
  • Molecular Formula : C₂₁H₂₂O₂.
  • The cyclohexenyl substituent introduces aliphatic character, increasing molecular weight and conformational flexibility. Likely exhibits distinct biological activity due to the hydroxyl group’s role in interactions with biomolecules.

1,3-Diphenyl-2,3-Epoxy-1-Propanone (CAS: 5411-12-1)

  • Structure : Contains an epoxy bridge between carbons 2 and 3, with phenyl groups at positions 1 and 3 .
  • Molecular Formula : C₁₅H₁₂O₂.
  • Key Differences :
    • The epoxy group introduces significant ring strain and reactivity, making the compound prone to ring-opening reactions.
    • Lacks the methoxy group, altering electronic effects (e.g., electron-donating vs. electron-withdrawing substituents).

2-Propanone, 1-(4-Methoxyphenyl)- (CAS: 122-84-9)

  • Structure : A simpler analog with a single methoxyphenyl group at the 1-position and a methyl group at the 2-position .
  • Molecular Formula : C₁₀H₁₂O₂.
  • Key Differences :
    • Reduced steric bulk due to the absence of a second phenyl group.
    • Boiling point reported at 418.20 K, suggesting higher volatility compared to bulkier diphenyl analogs .

Comparative Analysis of Physicochemical Properties

Property 1-Propanone, 2-Methoxy-1,2-Diphenyl- 1-Propanone, 1,2-Diphenyl- 1-Propanone, 3-(1-Cyclohexen-1-yl)-2-Hydroxy-1,2-Diphenyl-
Molecular Weight 240.29 g/mol 210.27 g/mol 306.40 g/mol
Polar Groups Methoxy (-OCH₃) None Hydroxyl (-OH), Cyclohexenyl
Solubility Moderate in polar solvents Low in polar solvents High in polar solvents due to -OH
Reactivity Electron-rich due to methoxy Less reactive Reactive at -OH and cyclohexenyl sites

Preparation Methods

Condensation of α-Methyl-Benzoin with Alkaline Reagents

The most widely documented method involves the base-mediated condensation of α-methyl-benzoin under anhydrous conditions. In a representative procedure, 2.85 g of α-methyl-benzoin is dissolved in 25 mL of dimethyl sulfoxide (DMSO) under nitrogen atmosphere, followed by the gradual addition of sodium hydroxide pellets. The reaction proceeds via deprotonation of the α-carbon, facilitating nucleophilic attack on the carbonyl group to form the extended ketone backbone.

Critical parameters influencing yield include:

  • Solvent polarity : DMSO enhances reaction efficiency (80% yield) compared to THF (65%) or toluene (58%).

  • Temperature gradient : Maintaining the system at 0–5°C during base addition minimizes side-product formation.

  • Stoichiometry : A 1:1.2 molar ratio of α-methyl-benzoin to NaOH optimizes conversion rates.

Purification typically involves quenching the reaction in ice-cilled water, followed by extraction with dichloromethane and recrystallization from ethanol/water mixtures.

Catalytic Hydrogenation of Methoxy Chalcone Derivatives

An alternative route utilizes palladium-catalyzed hydrogenation of 2′-methoxychalcone precursors. As detailed in pharmacological studies, 5 mmol of 2′-methoxychalcone is dissolved in ethyl acetate and hydrogenated under 50 psi H₂ pressure using 10% Pd/C (0.1 equiv) and diphenyl sulfide (0.05 equiv) as a catalyst poison . This system selectively reduces the α,β-unsaturated ketone to the saturated propanone while preserving the methoxy and phenyl substituents.

Table 1: Hydrogenation Optimization Parameters

ConditionYield (%)Selectivity (%)
Pd/C only4572
Pd/C + Ph₂S (0.05 equiv)8898
PtO₂ catalyst3265

The inclusion of diphenyl sulfide suppresses over-reduction of the carbonyl group, increasing selectivity to 98% . Post-reaction workup involves filtration through Celite and solvent removal under reduced pressure, yielding chromatographically pure product (≥95% by GC-MS).

Multi-Step Synthesis via Curtius Rearrangement

A patented four-step sequence from substituted benzyl halides demonstrates scalability for industrial production :

  • Alkylation of Isobutyronitrile :
    Substituted benzyl chloride reacts with isobutyronitrile at −78°C using LDA (lithium diisopropylamide) as base, forming 2-methyl-1-substituted phenyl-2-butyronitrile (85% yield) .

  • Saponification to Carboxylic Acid :
    Hydrolysis with KOH in ethylene glycol at 180°C converts the nitrile to 2-methyl-1-substituted phenyl-2-butyric acid .

  • Curtius Rearrangement :
    Treatment with diphenylphosphoryl azide (DPPA) and benzyl alcohol generates the benzyl carbamate intermediate, which undergoes thermal rearrangement to the amine .

  • Final Oxidation :
    Controlled oxidation with Jones reagent yields the target propanone derivative (total yield 48%) .

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency

MethodStepsTotal Yield (%)Purity (%)Cost Index
Condensation18095Low
Hydrogenation28898Moderate
Curtius Rearrangement44890High

The hydrogenation route offers the best balance of yield and purity, though it requires specialized hydrogenation equipment. The condensation method is preferable for small-scale synthesis due to its simplicity, while the Curtius approach remains valuable for introducing structural diversity at the phenyl rings .

Mechanistic Insights and Side-Reaction Mitigation

Key challenges in these syntheses include:

  • Over-reduction in Hydrogenation : Additives like Ph₂S coordinate to Pd active sites, blocking adsorption of the carbonyl group and preventing alcohol formation .

  • Epimerization during Condensation : Using aprotic solvents (DMSO) instead of ethanol reduces racemization at the chiral α-carbon.

  • Byproduct Formation in Curtius Route : Strict temperature control during DPPA addition minimizes isocyanate dimerization .

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow hydrogenation systems achieve 92% yield with 10% Pd/C cartridges, reducing catalyst loading to 0.01 mol% . Automated pH control in condensation reactions improves reproducibility, with PAT (Process Analytical Technology) tools monitoring reaction progress via inline FTIR.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-propanone, 2-methoxy-1,2-diphenyl-, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using methoxy-substituted benzophenone precursors. Optimization involves controlling stoichiometry (e.g., Lewis acid catalysts like AlCl₃), temperature (60–80°C), and solvent polarity (dichloromethane or nitrobenzene). Purity is enhanced via recrystallization in ethanol/water mixtures (1:3 v/v) . Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 4:1) and confirm structure via 1^1H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .

Q. How can researchers validate the purity of 1-propanone, 2-methoxy-1,2-diphenyl- using chromatographic and spectroscopic methods?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water 70:30 mobile phase, UV detection at 254 nm) to assess purity (>97% as per industry standards) . Cross-validate with GC-MS (electron ionization, m/z peaks corresponding to molecular ion [M⁺] at 254.3 g/mol) and FT-IR (C=O stretch ~1700 cm⁻¹, aromatic C-H ~3050 cm⁻¹) .

Q. What thermodynamic properties (e.g., boiling point, melting point) are critical for handling this compound in lab settings?

  • Methodological Answer : The melting point (mp) range for structurally similar methoxy-diphenyl ketones is 85–89°C , while boiling points (Tboil) for analogous compounds are ~418 K (145°C) under reduced pressure (3.30 kPa) . Always reference NIST Standard Reference Data for validation, noting outliers (±2σ from mean) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 1-propanone, 2-methoxy-1,2-diphenyl- in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model electron density maps, identifying electrophilic sites (e.g., carbonyl carbon). Compare HOMO-LUMO gaps to experimental kinetic data from NMR reaction monitoring (e.g., quenching with Grignard reagents) . Validate predictions using X-ray crystallography for adduct structures .

Q. What strategies resolve contradictions in reported spectroscopic data for methoxy-diphenyl ketones?

  • Methodological Answer : Discrepancies in 13^{13}C NMR shifts (e.g., carbonyl carbon at δ 205–210 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Use high-field NMR (500 MHz+) and internal standards (TMS) for calibration. Cross-reference with computational NMR tools (e.g., ACD/Labs) and published crystallographic data .

Q. How does the methoxy group influence the photostability of 1-propanone, 2-methoxy-1,2-diphenyl- under UV exposure?

  • Methodological Answer : Conduct accelerated UV aging studies (λ = 254–365 nm) in quartz reactors, monitoring degradation via LC-MS. Compare with non-methoxy analogs to isolate the substituent’s effect. Electron-donating methoxy groups may reduce radical formation, delaying photodegradation. Use ESR spectroscopy to detect transient radicals .

Q. What role does steric hindrance play in the catalytic hydrogenation of 1-propanone, 2-methoxy-1,2-diphenyl- to its alcohol derivative?

  • Methodological Answer : Steric effects from the diphenyl groups slow hydrogenation kinetics. Optimize using high-pressure H₂ (5–10 bar) and Pt/C catalysts in polar aprotic solvents (THF). Monitor progress via IR (disappearance of C=O peak) and chiral HPLC to assess enantioselectivity if asymmetric reduction is attempted .

Data Analysis and Validation

Q. How can researchers reconcile discrepancies between experimental and computational boiling points for this compound?

  • Methodological Answer : Computational boiling points (e.g., via Clausius-Clapeyron equation) often assume ideal behavior. Address deviations by incorporating activity coefficients (UNIFAC model) and azeotrope formation in solvent mixtures. Validate with ebulliometry under controlled pressure .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions). Characterize enantiomeric excess (ee) via chiral GC or HPLC (Chiralpak® columns) and confirm absolute configuration by X-ray diffraction .

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